Acetic acid;11-bromoundec-9-en-1-ol
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Overview
Description
Acetic acid;11-bromoundec-9-en-1-ol is a compound with the molecular formula C13H25BrO3 It is a derivative of acetic acid and features a bromine atom attached to an undecen-9-en-1-ol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;11-bromoundec-9-en-1-ol typically involves the bromination of undecen-9-en-1-ol followed by esterification with acetic acid. The reaction conditions often require a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) to achieve selective bromination at the desired position. The esterification step can be carried out using acetic anhydride or acetyl chloride in the presence of a base like pyridine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;11-bromoundec-9-en-1-ol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding undecen-9-en-1-ol.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of undecen-9-en-1-ol.
Substitution: Formation of hydroxyl, amine, or thiol derivatives.
Scientific Research Applications
Acetic acid;11-bromoundec-9-en-1-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of biological pathways and as a probe for investigating enzyme activities.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of acetic acid;11-bromoundec-9-en-1-ol involves its interaction with molecular targets through its functional groups. The bromine atom can participate in nucleophilic substitution reactions, while the hydroxyl group can form hydrogen bonds with biological molecules. These interactions can modulate enzyme activities, alter cellular pathways, and influence the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
Acetic acid;11-chloroundec-9-en-1-ol: Similar structure but with a chlorine atom instead of bromine.
Acetic acid;11-iodoundec-9-en-1-ol: Contains an iodine atom instead of bromine.
Acetic acid;11-fluoroundec-9-en-1-ol: Features a fluorine atom in place of bromine.
Uniqueness
Acetic acid;11-bromoundec-9-en-1-ol is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications where other halogens may not be as effective.
Properties
CAS No. |
61617-98-9 |
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Molecular Formula |
C13H25BrO3 |
Molecular Weight |
309.24 g/mol |
IUPAC Name |
acetic acid;11-bromoundec-9-en-1-ol |
InChI |
InChI=1S/C11H21BrO.C2H4O2/c12-10-8-6-4-2-1-3-5-7-9-11-13;1-2(3)4/h6,8,13H,1-5,7,9-11H2;1H3,(H,3,4) |
InChI Key |
BJSXPKDIVFOLMO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C(CCCCO)CCCC=CCBr |
Origin of Product |
United States |
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